molecular formula C8H8BrN3O2 B13314783 4-Methyl-2-phenyl-8-trifluoromethyl-4H-naphthalen-1-one CAS No. 1159811-37-6

4-Methyl-2-phenyl-8-trifluoromethyl-4H-naphthalen-1-one

Cat. No.: B13314783
CAS No.: 1159811-37-6
M. Wt: 258.07 g/mol
InChI Key: GYLQPRQKIZGJMW-UHFFFAOYSA-N
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Description

2-Amino-1H-1,3-benzodiazole-5-carboxylic acid hydrobromide is a heterocyclic aromatic compound. This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine . The structure of this compound includes a benzene ring fused to an imidazole ring, with an amino group at the 2-position and a carboxylic acid group at the 5-position, forming a hydrobromide salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1H-1,3-benzodiazole-5-carboxylic acid hydrobromide typically involves the condensation of 1,2-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions . The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid to facilitate the cyclization process. The resulting benzimidazole derivative is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1H-1,3-benzodiazole-5-carboxylic acid hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitrobenzimidazoles, aminobenzimidazoles, and various substituted benzimidazole derivatives .

Scientific Research Applications

2-Amino-1H-1,3-benzodiazole-5-carboxylic acid hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1H-1,3-benzodiazole-5-carboxylic acid hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation .

Properties

CAS No.

1159811-37-6

Molecular Formula

C8H8BrN3O2

Molecular Weight

258.07 g/mol

IUPAC Name

2-amino-3H-benzimidazole-5-carboxylic acid;hydrobromide

InChI

InChI=1S/C8H7N3O2.BrH/c9-8-10-5-2-1-4(7(12)13)3-6(5)11-8;/h1-3H,(H,12,13)(H3,9,10,11);1H

InChI Key

GYLQPRQKIZGJMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC(=N2)N.Br

Origin of Product

United States

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